molecular formula C8H18ClN B3417893 Cyclopentylisopropylamine hydrochloride CAS No. 1170802-25-1

Cyclopentylisopropylamine hydrochloride

Cat. No. B3417893
M. Wt: 163.69 g/mol
InChI Key: LZAPWTFBZLJWDP-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its physical appearance (such as color and state of matter at room temperature) and any notable chemical properties .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Cyclodextrins in Drug Delivery

Cyclodextrins and their derivatives have been extensively studied for their role in enhancing drug solubility, stability, safety, and bioavailability. These cyclic oligosaccharides form inclusion complexes with various molecules, significantly impacting the formulation and efficacy of pharmaceuticals. Their applications extend across different delivery routes, including oral, parenteral, and topical systems, showcasing their versatility as excipients in drug formulation. This area of research emphasizes the exploration of molecular encapsulation mechanisms to improve therapeutic outcomes and is representative of the type of applications cyclopentylisopropylamine hydrochloride could be utilized for, especially in terms of solubility enhancement and stability of drug compounds (Rasheed et al., 2008).

Advances in Nanosystems Containing Cyclodextrins

Nanosystems incorporating cyclodextrins have emerged as a significant focus for enhancing the therapeutic potential of drugs. These systems leverage the host-guest interactions of cyclodextrins to develop novel pharmaceutical formulations, including nanoparticles and nanocapsules. The applications of such nanosystems are vast, ranging from targeted drug delivery to improved bioavailability and controlled release mechanisms. This research avenue, while focused on cyclodextrins, provides a framework for considering how cyclopentylisopropylamine hydrochloride might be applied in advanced drug delivery technologies, highlighting the ongoing shift towards more efficient and targeted therapeutic strategies (Menezes et al., 2019).

Safety And Hazards

Safety and hazard analysis involves identifying any risks associated with handling or exposure to the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

N-propan-2-ylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)9-8-5-3-4-6-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPWTFBZLJWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590462
Record name N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylisopropylamine hydrochloride

CAS RN

52703-17-0, 1170802-25-1
Record name N-(Propan-2-yl)cyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)cyclopentanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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